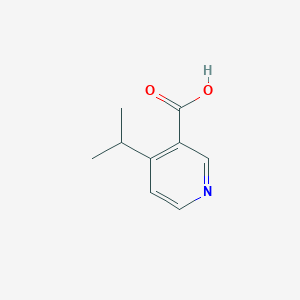

4-Isopropylnicotinic acid

Description

4-Isopropylnicotinic acid is a derivative of nicotinic acid (pyridine-3-carboxylic acid), where an isopropyl group (-CH(CH₃)₂) is substituted at the 4-position of the pyridine ring. Nicotinic acid derivatives are widely studied for their roles in coordination chemistry, pharmaceuticals, and materials science due to their ability to act as ligands and bioactive intermediates .

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

4-propan-2-ylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H11NO2/c1-6(2)7-3-4-10-5-8(7)9(11)12/h3-6H,1-2H3,(H,11,12) |

InChI Key |

YSSWBRMMHVLAIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=NC=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropylnicotinic acid typically involves the alkylation of nicotinic acid or its derivatives. One common method is the Friedel-Crafts alkylation, where nicotinic acid is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the alkylation process .

Industrial Production Methods

On an industrial scale, the production of 4-Isopropylnicotinic acid can be achieved through the oxidation of 4-isopropylpyridine. This process involves the use of strong oxidizing agents such as potassium permanganate or nitric acid under controlled conditions to ensure the selective formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Isopropylnicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, nitric acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of 4-Isopropylnicotinic acid, such as 4-isopropylpyridine-3-carboxylic acid, 4-isopropylpyridine-3-methanol, and other substituted pyridine derivatives .

Scientific Research Applications

Pharmacological Applications

Lipid Modulation and Cardiovascular Health

4-Isopropylnicotinic acid shares some pharmacological properties with nicotinic acid, primarily its ability to modulate lipid profiles. Nicotinic acid is well-documented for its effects on lowering low-density lipoprotein cholesterol (LDL-C) and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C) levels. Studies have shown that derivatives like 4-Isopropylnicotinic acid may also exhibit similar lipid-modifying effects, making them candidates for treating hyperlipidemia and associated cardiovascular diseases .

Neuroprotective Effects

Research indicates that nicotinic acid derivatives may possess neuroprotective properties. For instance, they could potentially mitigate neurodegenerative processes by influencing neurotransmitter systems or reducing oxidative stress in neuronal cells. The specific mechanisms of 4-Isopropylnicotinic acid in this context require further investigation but hold promise for therapeutic applications in conditions such as Alzheimer's disease .

Agricultural Applications

Plant Growth Regulation

4-Isopropylnicotinic acid has been studied for its role as a plant growth regulator. Its application can enhance seed germination rates and promote root development in various crops. This effect is attributed to its ability to modulate hormonal pathways within plants, particularly those involving auxins and gibberellins, which are crucial for growth and development .

Pesticidal Properties

Emerging studies suggest that 4-Isopropylnicotinic acid may possess pesticidal properties, potentially acting as a natural herbicide or insect repellent. Its efficacy against specific pests could offer an environmentally friendly alternative to synthetic pesticides, aligning with sustainable agricultural practices .

Material Science Applications

Polymer Synthesis

The compound has potential applications in material science, specifically in the synthesis of polymers with enhanced properties. Research indicates that incorporating 4-Isopropylnicotinic acid into polymer matrices can improve thermal stability and mechanical strength, making it suitable for various industrial applications .

Antimicrobial Coatings

Due to its antimicrobial properties, 4-Isopropylnicotinic acid can be utilized in developing antimicrobial coatings for medical devices and packaging materials. These coatings can help reduce the risk of infections and spoilage, thereby extending the lifespan of products .

Case Studies

Mechanism of Action

The mechanism of action of 4-Isopropylnicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of nicotinic acid receptors and related signaling pathways. The compound may influence various biochemical processes, including redox reactions and enzyme activities, contributing to its observed biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 4-isopropylnicotinic acid with structurally related compounds, emphasizing substituents, molecular formulas, and applications:

Key Differences and Implications

Positional Isomerism :

- Isonicotinic acid (carboxylic acid at 4-position) vs. nicotinic acid derivatives (carboxylic acid at 3-position): This shift alters electronic properties and binding affinity in coordination complexes. Isonicotinic acid is primarily industrial, while nicotinic acid derivatives are more bioactive .

Substituent Effects: Isopropyl vs. Chloro and Amino Groups: Electron-withdrawing groups (e.g., Cl in ) lower pKa (3.10), increasing acidity compared to unsubstituted nicotinic acid (pKa ~4.85).

Functional Group Complexity :

- Compounds with imidazolone rings (e.g., ) exhibit dual coordination sites (carboxylic acid and imidazole N-atoms), making them versatile ligands for metal complexes.

Biological Activity

4-Isopropylnicotinic acid (4-IPNA) is a derivative of nicotinic acid, which has garnered attention for its potential biological activities, particularly in the context of metabolic and neurological health. This article explores the biological activity of 4-IPNA, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

4-Isopropylnicotinic acid is characterized by an isopropyl group attached to the pyridine ring of nicotinic acid. Its molecular formula is CHNO, and it exhibits properties similar to those of other nicotinic acid derivatives.

The biological activity of 4-IPNA can be attributed to several mechanisms:

- Nicotinic Receptor Modulation : 4-IPNA may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmitter release and neuronal excitability.

- Lipid Metabolism Regulation : Similar to niacin, 4-IPNA is believed to modulate lipid profiles by inhibiting lipolysis in adipose tissue and reducing triglyceride synthesis in the liver. This action could lead to decreased levels of low-density lipoprotein (LDL) and increased levels of high-density lipoprotein (HDL) cholesterol .

- Anti-inflammatory Effects : There is evidence suggesting that 4-IPNA may exert anti-inflammatory effects, potentially through the activation of G protein-coupled receptors (GPCRs), which play a role in cellular signaling related to inflammation and metabolism .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Lipid Profile Improvement : A study demonstrated that administration of nicotinic acid derivatives, including 4-IPNA, led to significant improvements in lipid profiles among subjects with dyslipidemia. Participants showed a marked decrease in triglycerides and LDL levels while HDL levels increased significantly .

- Neuroprotective Effects : Research indicates that compounds similar to 4-IPNA can protect neurons from oxidative stress-induced apoptosis. This effect was observed in vitro, where neuronal cells treated with 4-IPNA exhibited reduced markers of apoptosis compared to untreated controls .

- Inflammation Reduction : A clinical trial involving patients with metabolic syndrome showed that treatment with nicotinic acid derivatives resulted in lower levels of inflammatory markers such as C-reactive protein (CRP). This suggests a potential role for 4-IPNA in managing inflammation-related conditions .

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data involving 4-Isopropylnicotinic acid?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC/IC. Apply Grubbs’ test to exclude outliers. For clustered data (e.g., repeated measures), employ mixed-effects models to account for nested observations. Report confidence intervals and effect sizes to contextualize significance .

Q. How can researchers ensure FAIR compliance when publishing datasets on 4-Isopropylnicotinic acid?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.